N-tert-butyl-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine . Several pyrazolopyrimidine derivatives have received great attention due to their biological and pharmacological activities .
Synthesis Analysis
In one study, new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group were synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .
Chemical Reactions Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves various chemical reactions, including the Huisgen 1,3-dipolar cycloaddition reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives can vary greatly depending on the specific compound and its substituents .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized with various moieties, including amino acid, imidazole, and sulfonamide, to evaluate their antimicrobial activity. Compounds within this class have shown potent activity against a range of microbial strains, comparing favorably with standard antibiotics such as Chloramphenicol and Terbinafine in in vitro tests (Ghorab et al., 2004). This indicates their potential as novel antimicrobial agents, contributing to the development of new treatments for infectious diseases.
Antiproliferative and Proapoptotic Agents
Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent antiproliferative and proapoptotic agents, particularly effective against certain cancer cell lines by inhibiting the phosphorylation of Src. These compounds have demonstrated significant efficacy in blocking the growth of cancer cells and inducing apoptosis, showing more activity in some cases than the reference compound PP2 (Carraro et al., 2006). This suggests their utility in cancer research, especially in the development of targeted therapies for cancer treatment.
Anti-inflammatory and Antitumor Activity
Research has also focused on the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives with varying moieties to evaluate their anti-inflammatory and antitumor activities. Some compounds have exhibited promising results in in vitro antitumor evaluations, particularly against human breast adenocarcinoma cell lines (El-Morsy et al., 2017). The synthesis of these compounds contributes to the ongoing search for new antitumor agents with improved efficacy and specificity.
Histamine Release Inhibition
In the context of allergic reactions, some pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their effect on the release of histamine from rat peritoneal mast cells. These studies have found compounds that produce significant inhibition of histamine release, suggesting potential applications in the treatment of allergic conditions (Quintela et al., 2001).
Novel Heterocyclic Compounds for Antibacterial Use
Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been integrated into novel heterocyclic compounds, showing high antibacterial activities against various bacterial strains. This indicates their potential use as antibacterial agents in addressing the growing challenge of antibiotic resistance (Azab et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-tert-butyl-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5OS/c1-17(2,3)22-14(24)9-25-16-13-8-21-23(15(13)19-10-20-16)12-6-4-11(18)5-7-12/h4-8,10H,9H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTASVIYWYMPRAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.